N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidin-3(4H)-one, which is a heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They may occur in simple aromatic rings or in large complex bi-cyclic and polycyclic structures .
Scientific Research Applications
Antimicrobial Activity
Research on compounds structurally related to thieno[3,2-d]pyrimidin derivatives has shown promising antimicrobial properties. For example, studies have demonstrated the synthesis of novel compounds with significant antimicrobial activity, including antistaphylococcal properties, which suggest potential applications in developing new antimicrobial agents (Kostenko et al., 2008; Kostenko et al., 2008).
Amplification of Phleomycin Activity
Compounds containing thieno[3,2-d]pyrimidin frameworks have also been explored for their potential to amplify the activity of phleomycin, an antibiotic used in cancer chemotherapy. This suggests their role in enhancing the efficacy of existing therapeutic agents against bacterial infections and possibly cancer cells (Brown & Cowden, 1982).
Synthesis of Fused Heterocyclic Systems
The reactivity of thieno[3,2-d]pyrimidin derivatives in acidic media has been investigated, leading to the synthesis of new fused heterocyclic systems. These findings open pathways for the development of novel compounds with potential pharmacological applications (Stroganova et al., 2016).
Anticancer and Anti-Inflammatory Agents
Further research has explored the synthesis of thieno[3,2-d]pyrimidin derivatives as antimicrobial and anticancer agents, highlighting their potential in medical applications. Such studies have identified compounds with significant antibacterial, antimycobacterial, and cytotoxic activities, suggesting their use in treating infections and cancer (Chambhare et al., 2003; Abu‐Hashem et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It has been identified as a fungicide, suggesting that it likely interacts with proteins or enzymes essential for fungal growth .
Mode of Action
As a fungicide, it may inhibit the activity of key enzymes in fungi, disrupting their growth and proliferation .
Biochemical Pathways
Given its fungicidal activity, it likely interferes with pathways critical to fungal cell wall synthesis or energy production .
Result of Action
The compound exhibits activity as a fungicide, indicating that it effectively controls fungal pathogens in plants . The molecular and cellular effects of its action likely involve disruption of fungal cell structures or metabolic processes.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-11(8-1-5-20-7-8)14-3-4-16-12(18)10-9(2-6-21-10)15-13(16)19/h1-2,5-7H,3-4H2,(H,14,17)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFPBJLNDFSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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